(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Description
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Properties
IUPAC Name |
(4Z)-2-tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-26(2,3)18-14-17(13-16-9-11-19(30-4)12-10-16)24-21(15-18)23(25(28)29)20-7-5-6-8-22(20)27-24/h5-13,18H,14-15H2,1-4H3,(H,28,29)/b17-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWIIRKBBTHQT-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C/C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a synthetic compound with potential biological activities that have garnered attention in recent pharmacological research. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.
Chemical Structure
The compound features a complex structure characterized by an acridine core with substituents that are hypothesized to contribute to its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and functional group modifications. Various synthetic routes have been explored in the literature, leading to the optimization of yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that derivatives of acridine compounds exhibit significant anticancer activity. For instance, a study demonstrated that related compounds had IC50 values indicating effective inhibition of cancer cell proliferation, particularly in breast and colon cancer cell lines. The following table summarizes the IC50 values for various analogs:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (4Z)-2-Tert-butyl-4-(4-methoxyphenyl)methylidene-acridine | MCF-7 (Breast) | 15.2 ± 2.4 |
| LoVo (Colon) | 18.7 ± 1.7 | |
| MV4-11 (Leukemia) | 14 ± 6.4 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction or cell cycle arrest.
The proposed mechanism involves the interaction with cellular pathways related to tumor suppression and apoptosis. Compounds similar to this compound have been shown to inhibit key proteins involved in cancer progression, such as checkpoint kinases (Chk1 and Chk2), which are crucial for DNA repair and cell cycle regulation .
Case Studies
In a notable case study, researchers investigated the effects of this compound on various cancer cell lines, comparing its efficacy against standard chemotherapeutic agents. The results indicated that while traditional treatments often led to resistance, this compound maintained its effectiveness across multiple treatment cycles.
Study Highlights:
- Patient Response : In vitro tests showed a marked reduction in cell viability in resistant cancer cell lines when exposed to the compound.
- Combination Therapy : When used in combination with established drugs like Doxorubicin, synergistic effects were observed, enhancing overall therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
